molecular formula C21H26N2O5 B3899286 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide

Cat. No.: B3899286
M. Wt: 386.4 g/mol
InChI Key: GTKDKIUADXEXPI-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of methoxy groups on its phenyl rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-26-17-7-4-15(5-8-17)10-12-22-20(24)21(25)23-13-11-16-6-9-18(27-2)19(14-16)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKDKIUADXEXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxyphenethylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can influence its binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide

Uniqueness

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which can confer distinct chemical and biological properties. This structural feature may enhance its reactivity and potential therapeutic applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
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N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide

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